molecular formula C14H16N8 B6438966 N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine CAS No. 2549011-37-0

N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine

Cat. No.: B6438966
CAS No.: 2549011-37-0
M. Wt: 296.33 g/mol
InChI Key: RRPVIIDRMYHQIH-UHFFFAOYSA-N
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Description

N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core. Key structural attributes include:

  • A 3-methyl substituent on the triazolo-pyrazine ring.
  • An N-methyl group and a pyrazin-2-yl moiety linked via an azetidine-3-amine scaffold at position 6.

Properties

IUPAC Name

N,3-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-10-18-19-14-13(17-5-6-22(10)14)20(2)11-8-21(9-11)12-7-15-3-4-16-12/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPVIIDRMYHQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N(C)C3CN(C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H21N7
Molecular Weight323.4 g/mol
CAS Number2741926-08-7

Pharmacological Profile

The biological activity of this compound is primarily attributed to its structural components derived from the 1,2,4-triazole and pyrazine moieties. These structures are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : A study highlighted that derivatives of 1,2,4-triazoles demonstrated effective antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
  • Antifungal Activity : Compounds similar in structure have shown promising antifungal effects against pathogens like Candida albicans and Aspergillus fumigatus .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Disruption of Membrane Integrity : Some studies suggest that triazole derivatives can compromise the integrity of microbial membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. The presence of the triazole and pyrazine rings is essential for:

  • Enhanced Binding Affinity : The nitrogen atoms in these rings facilitate stronger interactions with target proteins or enzymes.
  • Increased Lipophilicity : The azetidine ring enhances the compound's ability to penetrate biological membranes.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Triazole Derivatives : A set of triazole derivatives demonstrated significant activity against multidrug-resistant bacterial strains. Compounds were synthesized and tested for their antibacterial properties, showing that modifications at specific positions led to enhanced activity .
  • Antifungal Screening : In vitro testing of triazole-containing compounds revealed potent antifungal activities against clinical isolates of C. albicans, with some derivatives exhibiting lower MIC values than standard antifungal agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolo[4,3-a]pyrazine Derivatives

Substituent Variations at Position 3 and 8
  • 3-(4-Nitrophenyl)-N-phenethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (36) :

    • 3-position : 4-nitrophenyl group (electron-withdrawing).
    • 8-position : Phenethylamine substituent.
    • Properties : Melting point 236–238 °C (decomp.), 87–99% yield via nucleophilic substitution .
  • N-Phenethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (33) :

    • 3-position : Phenyl group (electron-neutral).
    • 8-position : Phenethylamine.
    • Properties : 86% yield; HRMS (ESI/FTICR) m/z [M + H]+: 333.1164 .

Comparison with Target Compound :

Piperazinyl and Oxadiazole Modifications
  • N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide :

    • 8-position : Piperazinyl group (basic, enhances solubility).
    • 3-position : Oxo substituent.
    • Properties : MDL Number MFCD01917761 .
  • 4-Methoxy-2-methyl-N-{[8-(3-propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide :

    • 8-position : 3-propyl-1,2,4-oxadiazole (metabolically stable).
    • Properties : Molar mass 406.44, pKa 13.11 .

Comparison with Target Compound :

  • The target lacks the piperazinyl or oxadiazole moieties, which are often used to modulate pharmacokinetics. Its pyrazinyl-azetidine may offer a balance between lipophilicity and hydrogen-bonding capacity.

Triazolo[4,3-b]pyridazine Derivatives

  • 6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (9) :

    • Core : Pyridazine (vs. pyrazine in the target).
    • Properties : mp 223–227 °C, synthesized via Method C (72% yield) .
  • N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (3) :

    • 6-position : Methyl; 8-position : 4-chlorophenethyl.
    • Synthesis : High yield via K2CO3/DMF conditions .

Comparison with Target Compound :

  • The pyridazine core in these analogs introduces different electronic properties (reduced aromaticity vs. The target’s azetidine may confer greater steric flexibility than the rigid phenethyl groups here.

Pyrazolo-Fused Heterocycles

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine :

    • Core : Pyrazolo[3,4-d]pyrimidine.
    • Properties : mp 104–107 °C, HRMS m/z 215 ([M+H]+) .
  • Pexacerfont (BMS-562086) :

    • Core : Pyrazolo[1,5-a][1,3,5]triazine.
    • Properties : Molecular weight 340.42, IUPAC name includes methoxy and methylpyridinyl groups .

Comparison with Target Compound :

  • These analogs prioritize pyrazole or triazine cores, which may favor different target engagements (e.g., CRF receptor antagonism in Pexacerfont). The target’s triazolo-pyrazine core could offer unique selectivity profiles.

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